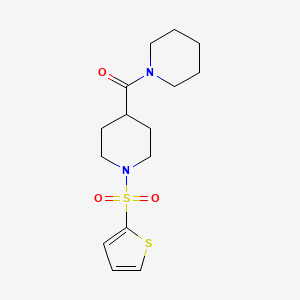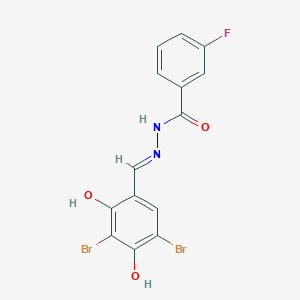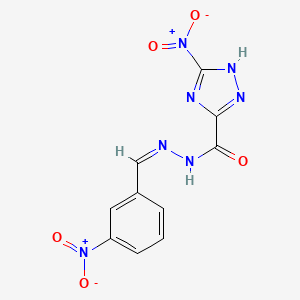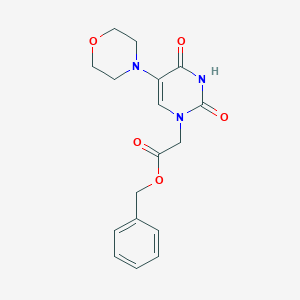
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine, also known as PTC-209, is a small molecule inhibitor that has been shown to have potential anticancer properties. It was first synthesized in 2010 by a team of researchers led by Dr. D. R. Mani at the University of Texas Southwestern Medical Center. Since then, PTC-209 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wirkmechanismus
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine inhibits the activity of BMI-1 by binding to a specific site on the protein known as the PRC1-BMI1 interaction domain. This binding prevents BMI-1 from interacting with other proteins that are necessary for its activity, leading to its inhibition. The inhibition of BMI-1 by 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to reduce the self-renewal and survival of cancer stem cells, leading to decreased tumor growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to reduce the expression of stem cell markers and increase the expression of differentiation markers, indicating that it promotes the differentiation of cancer stem cells into more mature cell types. 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further reducing tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine is its specificity for BMI-1, which allows for targeted inhibition of cancer stem cells without affecting normal cells. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine in cancer patients.
Zukünftige Richtungen
There are several potential future directions for research on 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine. One area of interest is the development of more soluble forms of the compound that can be administered more easily in vivo. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine. Additionally, further studies are needed to investigate the potential use of 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Synthesemethoden
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine is synthesized using a multi-step process that involves the reaction of piperidine with thienylsulfonyl chloride, followed by the addition of piperidine-1-carbonyl chloride. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to have potential anticancer properties through its ability to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer cells. BMI-1 plays a critical role in the self-renewal and survival of cancer stem cells, which are responsible for tumor growth and resistance to chemotherapy. By inhibiting BMI-1, 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to reduce the self-renewal and survival of cancer stem cells, leading to decreased tumor growth and increased sensitivity to chemotherapy.
Eigenschaften
IUPAC Name |
piperidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15(16-8-2-1-3-9-16)13-6-10-17(11-7-13)22(19,20)14-5-4-12-21-14/h4-5,12-13H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHMHYAJIHGING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Piperidin-1-yl[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6078471.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6078477.png)
![7-(2-phenylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6078478.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6078486.png)

![7-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6078502.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B6078504.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6078516.png)
![2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6078522.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6078538.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6078543.png)
![(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)
